4-Amino-2-methylbenzothiazole
Overview
Description
4-Amino-2-methylbenzothiazole is an organic compound with the molecular formula C8H8N2S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the fourth position and a methyl group at the second position on the benzothiazole ring. This compound is known for its applications in various fields, including medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
4-Amino-2-methylbenzothiazole is a derivative of 2-aminobenzothiazole, which is known to be a key component in the design of biologically active compounds .
Mode of Action
It is known that benzothiazole derivatives have been associated with a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-Amino-2-methylbenzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase enzymes, particularly monoamine oxidase B (MAO-B), where it acts as an inhibitor . This interaction is significant in the context of neurodegenerative diseases, as MAO-B inhibitors are used in the treatment of conditions like Parkinson’s disease. Additionally, this compound has been reported to interact with other biomolecules, including certain receptors and transporters, modulating their activity and contributing to its overall biochemical profile .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by impacting pathways such as glycolysis and the tricarboxylic acid cycle, thereby influencing energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase B (MAO-B), which leads to increased levels of neurotransmitters such as dopamine in the brain . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the breakdown of neurotransmitters. Additionally, this compound can modulate the activity of other enzymes and receptors through direct binding interactions, leading to changes in cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These effects are crucial for its potential therapeutic applications, as they indicate the compound’s ability to maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as neuroprotection and anti-inflammatory activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative metabolism and detoxification processes . For instance, it can modulate the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity, as they determine its availability and concentration at target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The presence of this compound in these organelles allows it to interact with key enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-2-methylbenzothiazole typically involves the cyclization of o-methylphenylthiourea. The process begins with the introduction of o-methylphenylthiourea into a reaction vessel containing chloroform. The mixture is heated to induce azeotropic dehydration. Once dehydration is complete, the reaction mixture is cooled, and bromine is added. The reaction is then subjected to chlorination to form the benzothiazole ring .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar steps but on a larger scale. The reaction mixture is transferred to a hydrolysis vessel, where it is heated to the reflux temperature of chloroform. After maintaining the temperature for a few hours, water is added to hydrolyze the reaction mixture. The resulting product is then isolated by filtration, washed, and dried .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
4-Amino-2-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-ethoxybenzothiazole
- 2-Amino-5-nitrothiazole
Comparison: 4-Amino-2-methylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and different reactivity profiles in synthetic applications .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHNZZOVSWNSIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 4-Amino-2-methylbenzothiazole?
A1: this compound is susceptible to thiocyanation, meaning a thiocyano group (-SCN) can be introduced into its structure. Interestingly, the thiocyano group preferentially attaches at the 7th position of the benzothiazole ring, resulting in the formation of 7-thiocyano-4-amino-2-methylbenzothiazole. [] This regioselectivity is noteworthy and can be attributed to the electronic and steric influences of the substituents already present on the benzothiazole ring.
Q2: What is the structural significance of the thiocyanation reaction with this compound?
A2: The thiocyanation of this compound doesn't just stop at adding a thiocyano group. This reaction paves the way for the formation of a new heterocyclic ring system. Specifically, the introduced thiocyano group can undergo further reaction with the existing amino group on the benzothiazole, leading to the creation of a novel angular benzobisthiazole structure. [] The formation of such fused ring systems is of considerable interest in medicinal chemistry and materials science due to their potential for unique biological activities and physicochemical properties.
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